molecular formula C27H44O9 B1258194 (25R)-11alpha,20,26-trihydroxyecdysone

(25R)-11alpha,20,26-trihydroxyecdysone

Cat. No.: B1258194
M. Wt: 512.6 g/mol
InChI Key: KLDBEDBIBHZKCM-VNFJJEEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(25R)-11alpha,20,26-Trihydroxyecdysone is a phytoecdysteroid, a class of polyhydroxylated steroids structurally analogous to insect molting hormones. It is characterized by hydroxyl groups at positions 11α, 20, and 26, with a 25R stereochemical configuration. This compound has been isolated from plants in the Vitex genus, such as Vitex canescens and Vitex scabra, where it coexists with C-25 epimers (e.g., 25S isomer) and other hydroxylated derivatives . Its molecular formula is C₂₇H₄₄O₈ (based on structural analogs), with a molecular weight of approximately 508.6 g/mol .

Recent metabolomic studies have identified its 25S epimer as a biomarker in osteoporosis and gestational diabetes, suggesting possible endocrine interactions .

Properties

Molecular Formula

C27H44O9

Molecular Weight

512.6 g/mol

IUPAC Name

(2S,3R,5R,9R,10R,11R,13R,14S,17S)-2,3,11,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,6,7-tetrahydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C27H44O9/c1-23(34,13-28)7-6-21(33)26(4,35)20-5-8-27(36)15-10-16(29)14-9-17(30)18(31)11-24(14,2)22(15)19(32)12-25(20,27)3/h10,14,17-22,28,30-36H,5-9,11-13H2,1-4H3/t14-,17+,18-,19+,20-,21+,22+,23+,24-,25+,26+,27+/m0/s1

InChI Key

KLDBEDBIBHZKCM-VNFJJEEASA-N

Isomeric SMILES

C[C@]12C[C@H]([C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CC[C@](C)(CO)O)O)O)O)O

Canonical SMILES

CC12CC(C3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(CO)O)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Ecdysteroids

Structural Comparisons

The table below summarizes key structural differences between (25R)-11alpha,20,26-trihydroxyecdysone and related ecdysteroids:

Compound Name Molecular Formula Hydroxylation Positions Key Structural Features Natural Sources
(25R)-11α,20,26-Trihydroxyecdysone C₂₇H₄₄O₈ 11α, 20, 26 25R configuration, no 22-OH group Vitex canescens, V. scabra
20-Hydroxyecdysone C₂₇H₄₄O₇ 2, 3, 14, 20, 22, 25 Core molting hormone in arthropods Spinach, Pycnogonum litorale
(24R)-11α,20,24-Trihydroxyecdysone C₂₇H₄₄O₈ 11α, 20, 24 24R configuration, isolated from Vitex Vitex cymosa
22-Deoxy-20,26-Dihydroxyecdysone C₂₆H₄₂O₇ 20, 26 Lacks 22-OH group; esterified derivatives Pycnogonum litorale
Ecdysone 22-Glycolate C₂₉H₄₆O₉ 20, 22 (glycolate ester) Esterified form with glycolic acid Pycnogonum litorale
Key Observations:
  • Hydroxylation Patterns : The 11α-hydroxyl group distinguishes (25R)-11α,20,26-trihydroxyecdysone from 20-hydroxyecdysone, which lacks this substitution but has hydroxyls at positions 2, 3, and 22 .
  • Stereochemistry : The 25R configuration differentiates it from the 25S epimer, which shows distinct chromatographic separation and bioactivity in metabolomic studies .
  • Esterification: Derivatives like 22-acetate or 22-glycolate (e.g., in Pycnogonum litorale) exhibit reduced hormonal activity compared to non-esterified forms .
(a) Molting Hormone Activity
  • 20-Hydroxyecdysone is the primary molting hormone in arthropods, binding strongly to ecdysone receptors. In contrast, (25R)-11α,20,26-trihydroxyecdysone lacks the 22-OH group critical for receptor interaction, rendering it inactive in molting assays .
  • Esterified Derivatives : Compounds like 20-hydroxyecdysone 22-acetate are hormonally inactive due to blocked 22-OH, emphasizing the necessity of free hydroxyl groups for bioactivity .
(b) Pharmacological Potential
  • Osteoporosis Biomarker : The 25S epimer of (25R)-11α,20,26-trihydroxyecdysone is upregulated in plasma of osteoporosis patients (FC = 1.349, p = 0.022), suggesting a role in bone metabolism .
  • Plant Stress Response : In tobacco, ecdysteroids like the 25S isomer are modulated under drought stress, though their exact mechanism remains unclear .
(c) Metabolic Stability
  • Hydroxylation vs. Esterification : Additional hydroxyl groups (e.g., 11α, 26) may enhance solubility but reduce membrane permeability compared to less-polar analogs like 20-hydroxyecdysone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(25R)-11alpha,20,26-trihydroxyecdysone
Reactant of Route 2
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(25R)-11alpha,20,26-trihydroxyecdysone

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